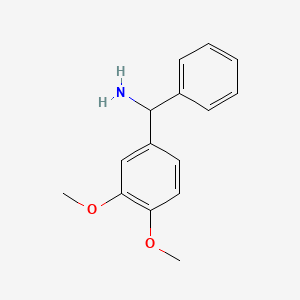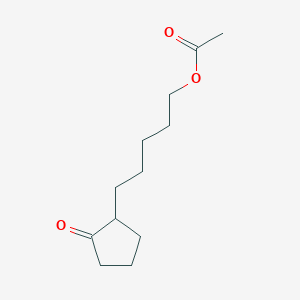
Propan-2-yl (2S)-2-amino-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl (2S)-2-amino-4-methylpentanoate is a derivative of the essential amino acid L-leucine. This compound is formed by esterifying the carboxyl group of L-leucine with isopropanol. It is often used in various scientific and industrial applications due to its unique properties, including its ability to enhance the solubility and bioavailability of certain drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-leucine isopropyl ester typically involves the esterification of L-leucine with isopropanol in the presence of an acid catalyst. One common method is to react L-leucine with isopropanol and a strong acid such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of L-leucine isopropyl ester may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes as catalysts can also be employed to achieve high selectivity and reduce the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
L-leucine isopropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to L-leucine and isopropanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: L-leucine and isopropanol.
Oxidation: Ketones or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
L-leucine isopropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the formulation of various pharmaceutical and cosmetic products.
Mécanisme D'action
L-leucine isopropyl ester exerts its effects primarily through its interaction with cellular transporters and signaling pathways. It is taken up by cells via the L-type amino acid transporter 1 (LAT1), which facilitates its entry into the cell. Once inside, it can activate the mTORC1 signaling pathway, which is involved in regulating cell growth, metabolism, and survival . The esterification of L-leucine enhances its solubility and bioavailability, making it more effective in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-valine isopropyl ester
- L-isoleucine isopropyl ester
- L-leucine ethyl ester
Comparison
L-leucine isopropyl ester is unique in its ability to activate the mTORC1 signaling pathway more effectively than some of its analogs. This is due to its specific structural features, such as the presence of the isopropyl group, which enhances its interaction with cellular transporters and signaling molecules . Additionally, its esterification with isopropanol provides better solubility and bioavailability compared to other esters .
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
propan-2-yl (2S)-2-amino-4-methylpentanoate |
InChI |
InChI=1S/C9H19NO2/c1-6(2)5-8(10)9(11)12-7(3)4/h6-8H,5,10H2,1-4H3/t8-/m0/s1 |
Clé InChI |
KDESEECZHLTGMH-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)OC(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)OC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzene, [[(methylthio)methyl]thio]-](/img/structure/B8655988.png)
![Ethyl 1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B8655994.png)
![4-[(4-methylpyridin-2-yl)amino]butanoic acid](/img/structure/B8655996.png)

![N-[2-(Furan-2-yl)-2-oxoethyl]-2-methylpropanamide](/img/structure/B8656034.png)






